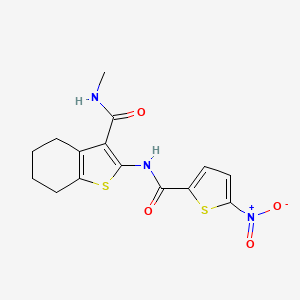

N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-16-14(20)12-8-4-2-3-5-9(8)24-15(12)17-13(19)10-6-7-11(23-10)18(21)22/h6-7H,2-5H2,1H3,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSFQICMTXOTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Nitrothiophene Moiety: This step involves nitration reactions to introduce the nitro group onto the thiophene ring.

Amidation Reaction: The final step involves the formation of the amido group through reactions with appropriate amines.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitrothiophene moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amido group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Core Structural Variations

The tetrahydrobenzo[b]thiophene-3-carboxamide framework is common among analogues, but substituents at the 2-position and N-methylation at the carboxamide group vary significantly:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects: Bulky substituents like tert-butyl (CID 2862078) or phenoxy () may influence conformational flexibility and binding pocket accessibility .

Crystallographic and Computational Analysis

- Structural Studies : Analogues such as the fluorophenyl derivative () and trimethoxybenzoyl compound () were analyzed using X-ray diffraction (SHELX , ORTEP ). Hydrogen-bonding patterns (e.g., N–H···O in ) influence crystal packing and stability .

- Hirshfeld Surface Analysis : Applied to the fluorophenyl derivative to quantify intermolecular interactions, revealing dominant H···H (54.4%) and H···C (22.2%) contacts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions ensure successful formation of the carboxamide linkage?

- Methodological Answer : Synthesis involves multi-step reactions starting with the benzothiophene core. A common approach couples 5-nitrothiophene-2-carboxylic acid derivatives with the tetrahydrobenzothiophene precursor using carbodiimide agents (e.g., EDC/DCC) in anhydrous dichloromethane under nitrogen. Critical conditions include low temperatures (0–5°C) during carboxylic acid activation to prevent hydrolysis, followed by gradual warming for amide bond formation. Purification employs recrystallization (methanol) or column chromatography (ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be analyzed?

- Methodological Answer :

- 1H/13C NMR : N-methyl singlet at δ 2.8–3.1 ppm; aromatic protons (nitrothiophene) at δ 7.5–8.2 ppm.

- IR : Amide I (1650–1680 cm⁻¹) and nitro group (1520–1560 cm⁻¹) stretches.

- HRMS : Molecular ion validation (e.g., [M+H]+ for C16H16N3O4S2: calculated 386.0532, observed 386.0535) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low coupling efficiency during amide bond formation?

- Methodological Answer : Address steric/electronic effects from the nitro group by:

- Pre-activating the carboxylic acid with HOBt/DMAP.

- Using polar aprotic solvents (DMF) at 40°C for improved solubility.

- Employing microwave-assisted synthesis (50 W, 100°C, 30 min) to accelerate kinetics. Monitor via TLC (ethyl acetate:hexane 1:1) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS anomalies)?

- Methodological Answer :

- NMR anomalies : Use 2D spectra (COSY/HSQC) for connectivity confirmation; variable-temperature NMR (25–60°C) to address slow conformational exchange.

- HRMS discrepancies : Re-calibrate with internal standards (e.g., sodium trifluoroacetate); analyze isotopic patterns to exclude adducts .

Q. How do structural modifications at the 5-nitrothiophene-2-amido position influence bioactivity?

- Methodological Answer : Replace the nitro group with electron-donating groups (e.g., methoxy) to alter electrophilicity. Evaluate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.